molecular formula C22H38O5 B159789 1a,1b-Dihomo-PGF2alpha CAS No. 57944-39-5

1a,1b-Dihomo-PGF2alpha

Cat. No. B159789
CAS RN: 57944-39-5
M. Wt: 382.5 g/mol
InChI Key: ZCTAOAWRUXSOQF-GWSKAPOCSA-N
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Description

1a,1b-Dihomo-PGF2alpha, also known as 1a,1b-dihomo-9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid, is a prostanoid . It is the theoretical product of adrenic acid in the COX pathway . It is primarily produced in the renal medulla where adrenic acid is selectively distributed .


Synthesis Analysis

The biosynthesis of 1a,1b-Dihomo-PGF2alpha involves the reduction of 1a,1b-dihomo-PGE2 with NaBH4 in methanol, resulting in total conversion to two products having chemical and physical properties consistent with 1a,1b-dihomo-PGF2alpha and 1a,1b-dihomo-PGF2beta proposed structures . The initial rate of adrenic acid-dependent oxygen uptake was determined to be 25% of that of arachidonic acid .


Molecular Structure Analysis

The molecular formula of 1a,1b-Dihomo-PGF2alpha is C22H38O5 . It has an exact mass of 382.271925 . The InChI representation is InChI=1S/C22H38O5/c1-2-3-8-11-17 (23)14-15-19-18 (20 (24)16-21 (19)25)12-9-6-4-5-7-10-13-22 (26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3, (H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 .


Chemical Reactions Analysis

The formation of 1a,1b-dihomo-PGF2alpha could be increased, at the expense of 1a,1b-dihomo-PGE2, by the addition of copper and reduced glutathione to the incubation mixture .


Physical And Chemical Properties Analysis

1a,1b-Dihomo-PGF2alpha has a molar refractivity of 108.91, a logP of 4.68, and a topological polar surface area of 97.99 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Biosynthesis and Metabolic Pathways

  • Biosynthesis from Adrenic Acid : The conversion of adrenic acid to 1a,1b-Dihomo-PGF2 and 1a,1b-Dihomo-PGF2alpha is facilitated by sheep vesicular gland microsomes. This process is augmented by adding copper and reduced glutathione, and inhibited by prostaglandin synthetase inhibitors like naproxen (Tobias, Vane, & Paulsrud, 1975).

Cellular and Molecular Effects

  • Cell Proliferation in Mouse Fibroblasts : Prostaglandin F2alpha, closely related to 1a,1b-Dihomo-PGF2alpha, has been shown to initiate DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating a role in cellular growth and division processes (de Asúa, Clingan, & Rudland, 1975).

Reproductive Physiology

  • Role in Oxytocin-Induced Prostaglandin Production : Studies demonstrate the involvement of cyclooxygenase-2 in the mechanism through which oxytocin regulates PGF2alpha production in endometrial cells, which may be relevant for substances like 1a,1b-Dihomo-PGF2alpha in reproductive processes (Asselin, Drolet, & Fortier, 1997).

Pathophysiology and Disease

  • F2-Isoprostanes in Atherosclerotic Lesions : F2-isoprostanes, chemically related to 1a,1b-Dihomo-PGF2alpha, are detected in atherosclerotic lesions, suggesting a potential role in oxidative stress and vascular inflammation (Praticò et al., 1997).

Molecular Sensing and Detection

  • Metal-Organic Frameworks for Sensing : Research involving the structural characterization of metal-organic frameworks suggests potential applications in sensing and detection, which could be relevant for the detection of substances like 1a,1b-Dihomo-PGF2alpha (Zhou et al., 2013).

properties

IUPAC Name

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAOAWRUXSOQF-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348000
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1a,1b-Dihomo-PGF2alpha

CAS RN

57944-39-5
Record name 1a,1b-Dihomoprostaglandin F2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Osuna-Prieto… - … -Fasoli, L., Xu …, 2021 - scholarlypublications …
Background: Succinate is produced by both host and microbiota, with a key role in the interplay of immunity and metabolism and an emerging role as a biomarker for inflammatory and …
FJ Osuna Prieto - 2022 - digibug.ugr.es
Obesity and cardiometabolic disease rates are increasing across young and middle-aged adults. This situation calls for the identification and implementation of novel cardiometabolic …
Number of citations: 2 digibug.ugr.es
X Yin, P Zhao, Y Zhang, M Dou, J Mao, G Zhang, Y Su… - 2020 - papers.ssrn.com
Background: Gut microbiota and its metabolites can influence brain function and related behaviors. Trimethylamine N-oxide (TMAO), an indirect metabolite of gut microbiota, has been …
Number of citations: 0 papers.ssrn.com

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